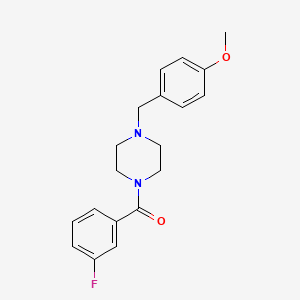![molecular formula C17H14F3N3O B5760136 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as BTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTP is a synthetic compound that has been synthesized using different methods, and it has been found to have a unique mechanism of action that makes it useful in scientific research.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been used in various scientific research applications, including the development of drugs, fluorescent probes, and catalysts. This compound has been found to have a unique mechanism of action that makes it useful in the development of drugs that target specific enzymes. This compound has also been used as a fluorescent probe to detect specific molecules in biological systems. Additionally, this compound has been used as a catalyst in various chemical reactions.
Mecanismo De Acción
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has a unique mechanism of action that makes it useful in scientific research. This compound is an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD)-dependent deacetylase sirtuin-2 (SIRT2). SIRT2 is involved in various cellular processes such as cell cycle regulation, DNA repair, and metabolism. Inhibition of SIRT2 by this compound has been found to have various biological effects, including the induction of cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Inhibition of SIRT2 by this compound has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to have anti-inflammatory effects, making it useful in the treatment of inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects, making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has various advantages and limitations for lab experiments. One of the advantages of this compound is its unique mechanism of action, which makes it useful in the development of drugs that target specific enzymes. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are various future directions for the research on 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as catalysis and fluorescent probes. Furthermore, the development of more water-soluble derivatives of this compound could expand its potential applications in lab experiments.
Métodos De Síntesis
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized using different methods, but the most common method is the reaction between 2-aminobenzimidazole and 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The reaction yields this compound as a white solid, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)11-4-3-5-12(10-11)21-16(24)9-8-15-22-13-6-1-2-7-14(13)23-15/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUCZLFFMKZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

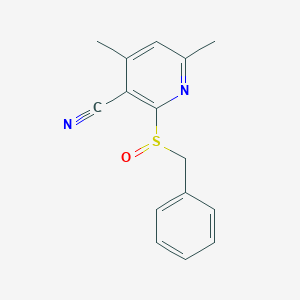
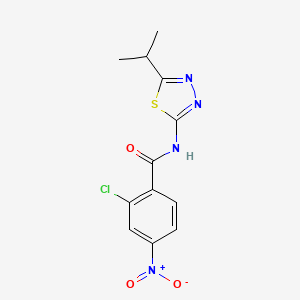
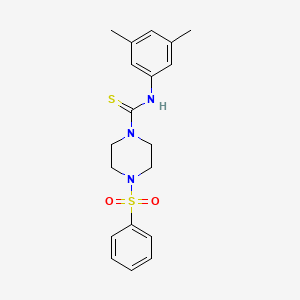

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)


![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)

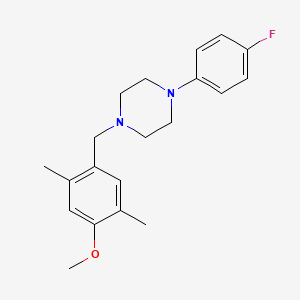
![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

